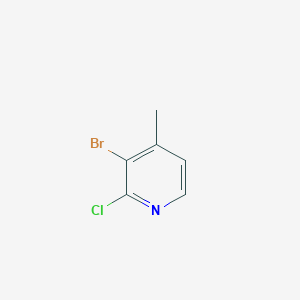

3-Bromo-2-chloro-4-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFHYDFGKXHWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654166 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55404-31-4 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Chloro 4 Methylpyridine

Mechanistic Insights into Substitution Reactions

Substitution reactions are a cornerstone of pyridine (B92270) chemistry. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. wikipedia.org This mechanism involves a two-step process: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pearson.com The pyridine nitrogen atom plays a crucial role in stabilizing the negative charge of the intermediate, particularly when the attack occurs at the ortho or para positions. wikipedia.org

The general SNAr mechanism is depicted below:

Step 1: Nucleophilic AttackThe nucleophile adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate.

Step 2: Leaving Group DepartureThe leaving group is eliminated, and the aromaticity of the ring is restored.

For SNAr reactions to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. wikipedia.org In the case of halogenated pyridines, the electronegativity of the nitrogen atom itself provides a degree of activation.

Influence of Halogen and Methyl Substituents on Reaction Kinetics and Regioselectivity

The nature and position of substituents on the pyridine ring significantly impact the kinetics and regioselectivity of SNAr reactions.

Halogen Substituents: The "element effect" in SNAr reactions on activated aryl substrates typically follows the order F > Cl ≈ Br > I for the leaving group. researchgate.net This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. wikipedia.orgacs.org While chlorine and bromine have similar leaving group abilities, the specific reaction conditions and substrate can influence their relative reactivity. researchgate.net In the context of 3-bromo-2-chloro-4-methylpyridine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position due to the activating effect of the adjacent nitrogen atom.

Methyl Substituent: The methyl group at the 4-position is an electron-donating group. This property can influence the reactivity of the pyridine ring. Generally, electron-donating groups deactivate the ring towards nucleophilic attack by increasing the electron density. However, its position relative to the halogens will dictate its precise effect on the regioselectivity of the substitution.

The interplay of these substituents in this compound creates a specific reactivity profile. The chlorine at the 2-position is activated by the ring nitrogen, making it the more likely site for nucleophilic substitution. The bromine at the 3-position is less activated. The 4-methyl group, while electron-donating, is para to the nitrogen and ortho to the bromine, potentially influencing the electron distribution and steric accessibility of the reaction centers.

Role of N-Activation in Pyridyl Group Reactivity

Activation of the pyridine nitrogen can further enhance the ring's susceptibility to nucleophilic attack. This can be achieved by forming N-oxides or by quaternization of the nitrogen to form pyridinium (B92312) salts. For instance, the formation of N-phosphonium pyridinium intermediates has been shown to be exceptionally reactive in pyridine SNAr reactions, allowing C-P bond formation to occur at ambient temperatures in many cases. nih.gov This N-activation strategy effectively increases the electron-withdrawing nature of the pyridyl group, thereby facilitating the SNAr process. nih.gov

Radical Reactions Involving Halogenated Pyridines

While nucleophilic substitution is a major reaction pathway, halogenated pyridines can also participate in radical reactions. For example, radical-catalyzed halogenation can be used to introduce halogen atoms to a pyridine ring. pearson.com The specific conditions for initiating and propagating radical reactions involving this compound would depend on the desired transformation.

Acid-Base Properties and Protonation Pathways

The nitrogen atom in the pyridine ring imparts basic properties to the molecule. The pKa of pyridine itself is approximately 5.2. The substituents on the ring will influence the basicity of this compound. The electron-withdrawing halogen atoms (bromine and chlorine) are expected to decrease the basicity of the pyridine nitrogen by reducing the electron density available for protonation. Conversely, the electron-donating methyl group at the 4-position would be expected to slightly increase the basicity. The net effect will be a combination of these opposing influences. Protonation will occur at the nitrogen atom, and the resulting pyridinium ion will be significantly more activated towards nucleophilic attack.

Thermodynamic and Kinetic Considerations in Chemical Transformations

The thermodynamic and kinetic aspects of reactions involving this compound are crucial for understanding and predicting reaction outcomes.

Kinetics deals with the rate of the reaction. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. pearson.com The activation energy for this step is influenced by the factors discussed in section 3.1.2, namely the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring. For instance, the higher reactivity of fluoropyridines compared to chloropyridines in SNAr reactions is a kinetic phenomenon, with the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) being 320 times faster than that of 2-chloropyridine. acs.org

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the potential energy surfaces of reactions, helping to elucidate reaction mechanisms and predict the stability of intermediates and transition states. nih.govrsc.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| CAS Number | 55404-31-4 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=NC=C1)Cl)Br |

| InChIKey | QPFHYDFGKXHWIN-UHFFFAOYSA-N |

Data sourced from PubChem CID 40425119 nih.gov

Table 2: Related Halogenated Pyridine Compounds

| Compound Name | CAS Number |

| 3-Bromo-2-chloropyridine | 52200-48-3 |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 |

| 3-Bromo-4-methylpyridine | 3430-22-6 |

| 2-Bromo-3-chloro-4-methylpyridine | Not available |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Not available |

Data sourced from various chemical suppliers and databases. bldpharm.comsigmaaldrich.comsigmaaldrich.comuni.lunih.gov

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Chloro 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and structural properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It is widely used to predict the optimized molecular geometry, bond lengths, bond angles, and electronic properties.

A DFT analysis of 3-Bromo-2-chloro-4-methylpyridine would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The results would provide the most stable three-dimensional arrangement of the atoms. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the influence of the electronegative bromine and chlorine atoms and the electron-donating methyl group on the pyridine (B92270) ring.

Table 1: Predicted Molecular Properties of this compound from PubChem. This table presents computationally derived properties and is not from a specific DFT study.

| Property | Value |

|---|---|

| Molecular Weight | 206.47 g/mol |

| Monoisotopic Mass | 204.92939 Da |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 204.929392 Da |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 99.1 |

Data sourced from the PubChem database, which contains computed properties for this compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity. nih.govacs.org

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and potentially influenced by the methyl group. The LUMO would likely be distributed over the pyridine ring, with significant contributions from the electron-withdrawing chloro and bromo substituents. A detailed FMO analysis would quantify the HOMO-LUMO gap, providing insights into the molecule's stability and its propensity to engage in chemical reactions. bldpharm.com

Table 2: Illustrative Frontier Molecular Orbital Data. This table is a hypothetical representation of FMO analysis results.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.netscirp.org It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. uni.lu

An MEP map of this compound would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The areas around the electronegative chlorine and bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would show a positive potential (blue or green). This map would be invaluable for predicting how the molecule interacts with other reagents. researchgate.netscirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, and C-N bonds, as well as the interactions between the lone pairs of the nitrogen, bromine, and chlorine atoms with the antibonding orbitals of the pyridine ring. This would provide a deeper understanding of the electronic effects of the substituents on the aromatic system. For instance, studies on substituted pyridinium (B92312) cations have shown that electron-withdrawing groups can influence the stability of bonds to the pyridine ring. researchgate.net

Table 3: Exemplary NBO Analysis Data. This table is a hypothetical representation of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ*(C2-C3) | 5.2 |

| LP (1) N | σ*(C5-C6) | 4.8 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. youtube.com By calculating the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, computational studies could explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. By modeling the approach of a nucleophile to the pyridine ring, it would be possible to identify the most likely site of attack and the structure of the corresponding transition state. These studies would provide valuable insights into the regioselectivity and kinetics of its reactions.

Structure-Reactivity Relationship Models

Structure-reactivity relationship models aim to correlate a molecule's structural features with its chemical reactivity. For substituted pyridines like this compound, the nature and position of the substituents play a critical role in determining its reactivity. The electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the electron-donating hyperconjugative effect of the methyl group would slightly counteract this deactivation.

Computational models can quantify these electronic effects and correlate them with experimentally observed reactivity. For example, calculated properties such as the HOMO-LUMO gap and MEP can be used to predict the most favorable reaction pathways. Studies on related chlorodiazines and chloropyridines have demonstrated that the choice of the appropriate frontier molecular orbital (LUMO or LUMO+1) is key to correctly correlating with observed reactivity trends in nucleophilic substitutions. bldpharm.com

Thermodynamic and Spectroscopic Property Predictions

The standard heat of formation (ΔHf°) of a compound is a critical thermodynamic quantity that defines its stability relative to its constituent elements in their standard states. Accurate prediction of ΔHf° for molecules like this compound is computationally intensive, often requiring high-level ab initio quantum mechanical methods.

Computational approaches to determine heats of formation typically involve calculating the total electronic energy of the optimized molecular structure. Methods such as Gaussian-n (Gn) theories (e.g., G3, G4) and complete basis set (CBS) methods are employed to achieve high accuracy. These methods extrapolate from calculations with large basis sets and include corrections for electron correlation, zero-point vibrational energy (ZPVE), and thermal effects.

A common strategy involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved. This approach allows for significant cancellation of systematic errors in the calculations, leading to more reliable predictions of the heat of formation for the target molecule. For this compound, a suitable isodesmic reaction might involve simpler, well-characterized molecules such as pyridine, 3-bromopyridine, and 2-chloro-4-methylpyridine.

Table 1: Hypothetical Calculated Thermodynamic Properties of this compound

| Property | Computational Method | Predicted Value (kJ/mol) |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | B3LYP/6-311+G(d,p) | Value |

| Thermal Correction to Enthalpy | B3LYP/6-311+G(d,p) | Value |

| Standard Heat of Formation (ΔHf°) | G4 Theory | Value |

Note: The values in this table are illustrative placeholders, as specific published data for this compound is unavailable.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical vibrational frequency analysis is instrumental in assigning the observed spectral bands to specific molecular motions.

Density Functional Theory (DFT) is a widely used method for calculating vibrational frequencies due to its favorable balance of accuracy and computational cost. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of this matrix yields the harmonic vibrational frequencies.

For this compound, a DFT calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be expected to provide a good prediction of its vibrational spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

The analysis would allow for the assignment of key vibrational modes, such as the C-H stretching of the methyl group and the aromatic ring, C-C and C-N ring stretching modes, and the characteristic vibrations of the C-Cl and C-Br bonds. A selection of predicted vibrational frequencies for this compound, based on calculations for similar halogenated pyridines, is presented below.

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(C-H) | ~3100-3000 | Aromatic C-H stretch |

| ν(C-H) | ~2980-2950 | Methyl C-H stretch |

| ν(C=N), ν(C=C) | ~1600-1400 | Pyridine ring stretching |

| δ(C-H) | ~1450-1350 | Methyl C-H bending |

| ν(C-Cl) | ~800-700 | C-Cl stretch |

Note: These frequencies are illustrative and based on typical values for related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of ¹H and ¹³C chemical shifts through computational methods can greatly aid in the interpretation of experimental NMR spectra and the confirmation of molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts. The calculation provides the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ), these absolute shieldings (σ) are referenced against the absolute shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory:

δ_sample = σ_TMS - σ_sample

For this compound, a GIAO-DFT calculation would predict the chemical shifts for the two aromatic protons and the three methyl protons in the ¹H spectrum, as well as the six distinct carbon environments in the ¹³C spectrum. The accuracy of these predictions is sensitive to the choice of DFT functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

The predicted chemical shifts help in assigning the signals in an experimental spectrum, which can be complex due to the influence of the electronegative chlorine and bromine atoms and the electron-donating methyl group. Below are tables with hypothetical, yet representative, predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Referenced to TMS)

| Proton | Predicted δ (ppm) |

|---|---|

| H-5 | Value |

| H-6 | Value |

Note: The values in this table are illustrative placeholders.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Referenced to TMS)

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| C-5 | Value |

| C-6 | Value |

Note: The values in this table are illustrative placeholders.

Advanced Spectroscopic Analysis in Characterizing 3 Bromo 2 Chloro 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted pyridine (B92270) like 3-Bromo-2-chloro-4-methylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign its structure.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number of different types of protons and their connectivity in a molecule. In the case of this compound (C₆H₅BrClN), the structure features two aromatic protons and a methyl group.

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons.

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are in different chemical environments due to the influence of the substituents. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine) deshield the ring protons, causing their signals to appear at a lower field (higher ppm value) compared to benzene. researchgate.net Typically, protons on a pyridine ring resonate between 7.0 and 8.5 ppm. chemicalbook.com The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The H-5 proton will also be in the aromatic region. These two protons are adjacent and should exhibit spin-spin coupling, appearing as doublets.

Methyl Protons (CH₃): The methyl group attached to C-4 is expected to produce a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 2.2-2.5 ppm. uci.edu This is because there are no adjacent protons to couple with.

The expected ¹H NMR data is summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.5 - 7.8 | Doublet (d) |

| H-6 | ~8.2 - 8.5 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the signals are weaker than in ¹H NMR, but the larger chemical shift range (0-220 ppm) usually ensures that each unique carbon atom produces a distinct signal. libretexts.org

For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group.

Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the ring carbons are significantly influenced by the electronegativity of the attached substituents. libretexts.orgdocbrown.info

C-2 and C-3: These carbons are directly bonded to the highly electronegative chlorine and bromine atoms, respectively. This causes a strong deshielding effect, shifting their signals downfield. The C-2 carbon, bonded to chlorine and adjacent to the ring nitrogen, is expected to be significantly downfield. chemicalbook.comdocbrown.info The C-3 carbon, bonded to bromine, will also be downfield.

C-4: This carbon is attached to the methyl group and is also part of the aromatic ring.

C-5 and C-6: These carbons are attached to hydrogen atoms. C-6, being adjacent to the nitrogen, will be more deshielded than C-5. chemicalbook.com

Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically between 15-25 ppm. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~145 - 150 |

| C-5 | ~125 - 130 |

| C-6 | ~148 - 152 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms, which is essential for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows coupling between protons that are typically two or three bonds apart. youtube.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring. No correlations would be seen for the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies carbons that are directly attached to protons. youtube.com An HSQC spectrum would show correlations (cross-peaks) between:

The H-5 proton signal and the C-5 carbon signal.

The H-6 proton signal and the C-6 carbon signal.

The methyl proton signal and the methyl carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying the positions of quaternary (non-protonated) carbons and confirming the placement of substituents. Expected key HMBC correlations would include:

Methyl protons (4-CH₃) to C-3, C-4, and C-5.

H-5 to C-3, C-4, and C-6.

H-6 to C-2, C-4, and C-5. These correlations would provide unequivocal evidence for the 3-bromo, 2-chloro, and 4-methyl substitution pattern.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H-5 / H-6 |

| HSQC | ¹H - ¹³C (1-bond) | H-5 / C-5; H-6 / C-6; 4-CH₃ / C-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₆H₅BrClN. nih.gov HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion ([M]⁺˙). The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes, ~3:1 ratio) results in a characteristic isotopic cluster pattern for the molecular ion. docbrown.info The most abundant peak (M) would correspond to the ion containing ⁷⁹Br and ³⁵Cl. The M+2 peak would be a composite of ions containing [⁷⁹Br, ³⁷Cl] and [⁸¹Br, ³⁵Cl], while the M+4 peak would correspond to the ion with [⁸¹Br, ³⁷Cl]. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom. docbrown.info

Table 4: Calculated Exact Masses for the Molecular Ion Isotopologues of this compound (C₆H₅BrClN)

| Isotopologue Formula | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) | Peak |

|---|---|---|---|

| ¹²C₆¹H₅⁷⁹Br³⁵ClN | 204.92939 | ~100 | M |

| ¹²C₆¹H₅⁸¹Br³⁵ClN / ¹²C₆¹H₅⁷⁹Br³⁷ClN | 206.92734 / 206.92644 | ~130 | M+2 |

The observed accurate mass and isotopic distribution pattern in an HRMS experiment would provide definitive confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound, with a molecular weight of approximately 206.47 g/mol , would first be isolated. nih.gov Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic pattern.

Upon collision-induced dissociation (CID), the molecular ion would be expected to fragment in a predictable manner, primarily involving the cleavage of the weakest bonds and the loss of stable neutral fragments. The pyridine ring itself is relatively stable, suggesting that initial fragmentation would likely involve the substituents.

Expected Fragmentation Pathways:

Loss of a bromine radical (•Br): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the [M-Br]⁺ species.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion corresponding to the [M-Cl]⁺ species.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a [M-CH₃]⁺ fragment.

Ring cleavage: At higher collision energies, the pyridine ring itself could fragment, leading to smaller charged species.

The relative abundance of these fragment ions would provide valuable information about the stability of the resulting ions and the relative strengths of the chemical bonds within the molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment (m/z) | Neutral Loss |

| ~206/208/210 | [C₆H₅ClN]⁺ | ~126/128 | •Br |

| ~206/208/210 | [C₆H₅BrN]⁺ | ~171/173 | •Cl |

| ~206/208/210 | [C₅H₂BrClN]⁺ | ~191/193/195 | •CH₃ |

Note: The m/z values are approximate and will show isotopic patterns due to the presence of bromine and chlorine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Based on the structure, the following characteristic peaks are anticipated.

Key IR Absorption Regions:

C-H stretching: Vibrations of the methyl group (CH₃) and the aromatic C-H bonds on the pyridine ring would appear in the region of 3100-2850 cm⁻¹.

C=C and C=N stretching: The aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would exhibit a characteristic absorption in the fingerprint region, typically around 800-600 cm⁻¹.

C-Br stretching: The carbon-bromine bond absorption is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Methyl group bending: The bending vibrations of the methyl group would be observable around 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2975-2850 |

| Aromatic C=C/C=N | Stretching | 1600-1400 |

| Methyl C-H | Bending | ~1450 and ~1375 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a heteroaromatic compound, is expected to show absorption bands arising from π → π* and n → π* transitions. The pyridine ring is the primary chromophore. The presence of halogen and methyl substituents will influence the position and intensity of these absorption maxima (λ_max).

The π → π* transitions, which are typically of high intensity, are associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

Expected Structural Features:

The analysis would confirm the planar structure of the pyridine ring.

It would provide the exact bond lengths for the C-Br, C-Cl, C-N, C-C, and C-H bonds, allowing for a comparison with theoretical values and data from similar structures.

The bond angles within the pyridine ring and between the ring and its substituents would be accurately measured.

Intermolecular interactions in the crystal packing, such as halogen bonding or π-π stacking, could also be identified, which are crucial for understanding the solid-state properties of the compound.

Although no published crystal structure for this compound is currently available, the data obtained from such an analysis would be invaluable for computational modeling and for understanding its chemical reactivity.

Applications and Emerging Research Areas for 3 Bromo 2 Chloro 4 Methylpyridine Derivatives

Role as Intermediates in Organic Synthesis

The strategic placement of bromo and chloro substituents on the 4-methylpyridine (B42270) core renders these derivatives highly reactive and amenable to various synthetic manipulations. This has made them indispensable intermediates for chemists seeking to construct intricate molecular frameworks.

Precursors for Diverse Heterocyclic and Macrocyclic Compounds

The reactivity of the bromine and chlorine atoms in 3-bromo-2-chloro-4-methylpyridine derivatives serves as a gateway for the synthesis of a vast array of heterocyclic and macrocyclic structures. The halogens act as leaving groups in nucleophilic substitution reactions and as coupling partners in cross-coupling reactions, enabling the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the related compound 3-Bromo-2-methoxy-4-methylpyridine is a key intermediate in organic synthesis, where the bromine atom provides a reactive site for substitution reactions to build complex molecules. innospk.com This principle of utilizing halogenated pyridines as precursors is fundamental to the synthesis of more complex heterocyclic systems.

Building Blocks for Complex Molecular Architectures

The ability to selectively functionalize the pyridine (B92270) ring at different positions makes this compound derivatives valuable building blocks for constructing complex molecular architectures. sciencedaily.com This controlled, stepwise approach is essential in total synthesis and in the development of molecules with specific three-dimensional arrangements. The development of new sets of molecular building blocks that can be easily snapped together is accelerating the creation of complex 3D molecules, and halogenated pyridines fit well within this paradigm. sciencedaily.com

Medicinal Chemistry Applications

In the field of medicinal chemistry, the structural motif of this compound is of significant interest. Its derivatives have been instrumental in the discovery and development of new therapeutic agents.

Development of Novel Drug Candidates

The halogenated pyridine core is a common feature in many biologically active compounds. The presence of bromine and chlorine atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to bind to a biological target. The versatility of 2-Chloro-3-bromo-4-methylpyridine as an intermediate is particularly valuable in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents. chemimpex.com The ability to modify the structure through its reactive halogen sites allows for the creation of libraries of compounds for screening and optimization in the drug discovery process.

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold provides an excellent platform for conducting SAR studies. By systematically replacing the bromine and chlorine atoms with different functional groups, medicinal chemists can probe the specific interactions between a drug candidate and its target protein. This iterative process of synthesis and biological testing is crucial for optimizing lead compounds into potent and selective drugs.

Late-Stage Functionalization in Pharmaceutical Synthesis

Late-stage functionalization is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of analogues without the need for lengthy de novo synthesis. nih.gov The reactive nature of the C-Br and C-Cl bonds in this compound derivatives makes them suitable for late-stage functionalization reactions, enabling the introduction of diverse chemical groups to fine-tune the properties of a potential drug.

Agrochemical Applications

Derivatives of this compound are significant in the agrochemical industry, serving as crucial intermediates in the creation of various crop protection products. chemimpex.com The specific arrangement of the bromine, chlorine, and methyl groups on the pyridine ring allows for a range of chemical modifications, leading to the development of new generations of pesticides with high efficacy and lower toxicity. agropages.com

Synthesis of Herbicides, Insecticides, and Fungicides

The halogenated pyridine structure is a key building block for a variety of agrochemicals. chemimpex.com The reactivity of the bromine and chlorine atoms allows for the introduction of different functional groups, leading to the synthesis of a wide array of active ingredients for herbicides, insecticides, and fungicides.

Herbicides:

While specific examples of commercial herbicides synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of halogenated pyridines is fundamental to herbicide development. For instance, pyridine derivatives are used to create herbicides that can control a variety of weeds in different crops. The synthesis process often involves nucleophilic substitution reactions where the halogen atoms are replaced by other chemical moieties to achieve the desired herbicidal activity.

Insecticides:

The pyridine core is a well-established scaffold for potent insecticides. For example, the neonicotinoid class of insecticides, though not directly synthesized from this specific bromo-chloro-picoline, showcases the importance of the pyridine ring in insecticide chemistry. Research into new insecticidal compounds has explored the use of various substituted pyridines. For example, novel anthranilic diamide (B1670390) insecticides have been synthesized using related pyridine-containing compounds. mdpi.com

Fungicides:

Halogenated pyridines are also precursors to various fungicides. chemimpex.com The synthesis of new fungicidal agents often involves creating complex molecules where the pyridine unit is a central component. nih.gov Research has shown that quinazolinone ligands and their metal chelates, which can be synthesized using bromo-substituted precursors, exhibit antifungal activity against various fungi. researchgate.net Additionally, studies on 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines have demonstrated their potential as effective fungicides against pathogens like Botrytis cinerea. mdpi.com

Development of Crop-Protection Products

The development of modern crop-protection products focuses on creating molecules with high target specificity and low environmental impact. agropages.com this compound and its derivatives play a role in this process by providing a versatile platform for chemical synthesis. The ability to selectively modify the pyridine ring allows chemists to fine-tune the biological activity and physicochemical properties of the final product.

The fourth generation of pesticides, which includes many pyridine-based compounds, is characterized by high efficiency and low toxicity. agropages.com The development of these advanced agrochemicals often relies on intermediates like chlorinated and fluorinated methylpyridines. agropages.com These intermediates are used to produce a variety of pesticides, including those with systemic and translaminar activity, which can provide long-lasting protection to crops.

The following table provides an overview of the types of agrochemicals developed from pyridine derivatives and the general synthesis approaches.

| Agrochemical Type | General Synthesis Approach | Key Intermediates |

| Herbicides | Nucleophilic substitution, cross-coupling reactions | Halogenated pyridines |

| Insecticides | Condensation reactions, amidation | Substituted pyridines, pyrazole (B372694) carboxamides |

| Fungicides | Cyclization reactions, synthesis of heterocyclic systems | Bromo-substituted heterocycles, aminopyrimidines |

Materials Science Applications

Beyond agriculture, this compound and its derivatives find utility in the field of materials science. The unique electronic and structural properties imparted by the halogenated pyridine ring make it a valuable component in the synthesis of specialty polymers and other advanced materials. chemimpex.com

The presence of bromine and chlorine atoms offers sites for polymerization and cross-linking reactions, allowing for the creation of materials with tailored properties such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. Research in this area explores the incorporation of such pyridine derivatives into polymer backbones to modify their physical and chemical properties.

Environmental Science and Related Research (e.g., Fate of Halogenated Pollutants)

The widespread use of halogenated compounds, including those derived from this compound, necessitates research into their environmental fate and potential for biodegradation. nih.gov Halogenated aromatic compounds can be persistent in the environment and may pose risks due to bioaccumulation and potential toxicity. nih.govnih.gov

The environmental degradation of pyridines is influenced by both abiotic and biotic factors, including photochemical reactions and microbial activity. tandfonline.com While many simple pyridines are biodegradable, the presence and position of halogen substituents can significantly alter the rate and pathway of degradation. tandfonline.comresearchgate.net

Research into the microbial degradation of halogenated aromatics is crucial for developing bioremediation strategies. nih.gov Some microorganisms have evolved enzymatic pathways to break down these compounds, often involving initial dehalogenation steps. nih.gov However, data on the environmental fate of many chloropyridines remains limited. tandfonline.comresearchgate.net Understanding the degradation pathways of compounds like this compound is essential for assessing their environmental impact and developing methods to mitigate potential contamination. google.com

Future Research Directions and Perspectives

Sustainable Synthetic Routes for Halogenated Pyridines

The synthesis of halogenated pyridines, while crucial for various industries, often relies on methods that are not environmentally benign, requiring harsh conditions or toxic reagents. nih.govchemrxiv.orgyoutube.com A significant future direction lies in the development of sustainable and "green" synthetic routes.

One promising area is the use of milder and more selective halogenating agents. rsc.org Research into generating electrophilic halogenating species in situ from safer precursors, such as using hydrogen peroxide with halide salts, could reduce the reliance on hazardous elemental halogens. rsc.org Another approach involves catalytic methods that utilize air or oxygen as the terminal oxidant in oxidative halogenation processes, which is desirable for safety and sustainability. rsc.org

The development of one-pot multicomponent reactions represents another avenue for green synthesis. Such reactions, which can be promoted by environmentally friendly methods like microwave irradiation, offer high atom economy, reduced reaction times, and simplified purification processes, leading to higher yields and lower costs. nih.gov Exploring these methods for the synthesis of complex pyridines like 3-Bromo-2-chloro-4-methylpyridine could streamline their production significantly. nih.gov

Furthermore, the principles of green chemistry encourage minimizing waste and avoiding hazardous solvents. Future syntheses will likely focus on solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. The catalytic hydrogenation of pyridines, for example, is a favorable method as it primarily requires the substrate, a catalyst, and a hydrogen source, but current methods often demand harsh conditions. researchgate.net Research into more efficient and milder catalysts, such as platinum oxide (PtO2), under lower pressures and in more benign solvents like acetic acid, is a key objective. researchgate.net

Novel Reactivity and Catalytic Transformations

The electron-deficient nature of the pyridine (B92270) ring, compounded by the presence of two electron-withdrawing halogens, makes this compound an interesting substrate for novel catalytic transformations. thieme-connect.comnih.gov Direct C-H functionalization is a powerful tool in modern organic synthesis that minimizes pre-functionalization steps and waste generation. rsc.org

Future research will likely focus on developing transition-metal-catalyzed C-H activation methods to introduce new functional groups at the remaining C-H positions of the pyridine ring. thieme-connect.comnih.gov For instance, developing catalytic systems that can selectively functionalize the C-5 or C-6 position would open up new avenues for creating diverse molecular architectures. The use of directing groups or specialized ligands can help control the regioselectivity of these reactions. acs.orgacs.org For example, pyridine-based templates have been designed to direct meta-C-H activation, a challenging transformation. acs.org

The distinct reactivity of the C-Br and C-Cl bonds offers opportunities for selective cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are staples of modern synthesis. Future work could explore developing highly selective catalysts that can differentiate between the bromine and chlorine substituents, allowing for sequential and site-specific introduction of different groups. This would provide a powerful strategy for building complex molecules from a single, readily available starting material. mdpi.com

Furthermore, dearomatization reactions of pyridines are emerging as a powerful strategy to access three-dimensional structures from flat aromatic precursors. mdpi.com Investigating the catalytic asymmetric dearomatization of derivatives of this compound could lead to the synthesis of novel chiral building blocks for pharmaceuticals and other applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. tandfonline.comresearchgate.net For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, bond dissociation energies, and reactivity patterns. researchgate.netmostwiedzy.pl

Future research will increasingly rely on advanced computational models to:

Predict Reaction Outcomes and Regioselectivity: DFT studies can model transition states and reaction pathways for various transformations, such as C-H activation or nucleophilic aromatic substitution. nih.govdigitellinc.com This allows chemists to predict which position on the pyridine ring is most likely to react under specific conditions and to design catalysts that favor a desired outcome. For instance, computational studies have been used to understand the mechanism and regioselectivity of pyridine halogenation. nih.govchemrxiv.orgdigitellinc.com

Design Novel Catalysts: By modeling the interaction between a catalyst and the pyridine substrate, researchers can design new ligands or catalytic systems with enhanced activity and selectivity for specific transformations. nih.govtandfonline.com

Elucidate Reaction Mechanisms: Computational studies are crucial for understanding the step-by-step mechanism of complex catalytic cycles. acs.org This knowledge is vital for optimizing reaction conditions and developing more efficient synthetic methods.

Predict Physicochemical and Biological Properties: DFT and other modeling techniques can be used to predict properties such as nucleophilicity, electrophilicity, and frontier molecular orbital energies. ias.ac.in These predictions can help in the rational design of new molecules with specific electronic or biological properties. For example, DFT has been used to study the nucleophilicity of substituted pyridines and to predict new, more reactive organocatalysts. ias.ac.in

Exploration of New Biological Activities and Applications

Halogenated pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govnih.gov The presence of halogen atoms can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov The specific substitution pattern of this compound makes it and its derivatives intriguing candidates for biological screening.

Future research in this area will likely involve:

Synthesis of Compound Libraries: Using the novel synthetic methods described above, libraries of derivatives of this compound can be generated. These libraries would systematically vary the substituents at the different positions of the pyridine ring.

Screening for Biological Activity: These compound libraries can be screened against a wide range of biological targets, including enzymes, receptors, and whole organisms. Given the prevalence of halogenated pyridines in existing drugs, there is potential for discovering new leads in areas such as oncology, infectious diseases, and neurology. nih.gov For instance, some pyridine derivatives have shown promising antibacterial activity against multidrug-resistant pathogens like MRSA. nih.gov Halogenated chalcones containing a pyridine ring have also been investigated as potential antimicrobial agents. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, SAR studies can be conducted to understand how different functional groups contribute to biological activity. This iterative process of synthesis and testing, guided by computational modeling, is a powerful approach for optimizing lead compounds into potential drug candidates. The use of halopyridines to diversify candidate compounds for SAR studies is a common practice in drug development. chemrxiv.org

The unique combination of bromine, chlorine, and a methyl group on the pyridine core of this compound provides a rich landscape for future research, spanning from the development of more sustainable chemical processes to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-2-chloro-4-methylpyridine?

- Methodology : Use regioselective halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) with precursors like 2-chloro-4-methylpyridine. Monitor reaction parameters (temperature, stoichiometry) to minimize byproducts such as 3-Bromo-2-chloro-6-methylpyridine . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical, with purity verification using GC (>95%) or HPLC .

- Data Analysis : Compare yields under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify optimal conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Techniques :

- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., methyl group at δ ~2.4 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 206.47 (F.W.) .

- Elemental Analysis : Validate C, H, N, Br, and Cl percentages (±0.3% deviation) .

Advanced Research Questions

Q. What experimental strategies address regioselectivity challenges in substitution reactions involving this compound?

- Approach : Use directing groups (e.g., methyl at position 4) to influence reactivity. For example, bromine at position 3 is more electrophilic than chlorine at position 2 due to steric and electronic effects .

- Case Study : In Pd-catalyzed amination, prioritize substitution at Br over Cl by adjusting ligand choice (e.g., Xantphos enhances Br reactivity) .

Q. How does the methyl group at position 4 influence the compound’s reactivity in heterocyclic transformations?

- Mechanistic Insight : The methyl group stabilizes intermediates via hyperconjugation, reducing activation energy in cycloaddition or nucleophilic aromatic substitution. Computational studies (DFT) predict enhanced stability of transition states when the methyl group is para to reactive sites .

- Experimental Validation : Compare reaction rates with 3-Bromo-2-chloropyridine (no methyl group) to quantify steric/electronic contributions .

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?

- Key Issues :

- Solubility : The hydrophobic methyl group limits aqueous solubility; use co-solvents (DMSO/water mixtures) for biological assays .

- Functionalization : Protect the pyridine nitrogen during derivatization (e.g., Boc-protection) to prevent unwanted side reactions .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.